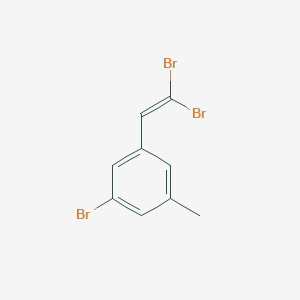

1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene

Vue d'ensemble

Description

“1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” is a chemical compound with the molecular formula C11H11Br3 . It has diverse applications in scientific research.

Molecular Structure Analysis

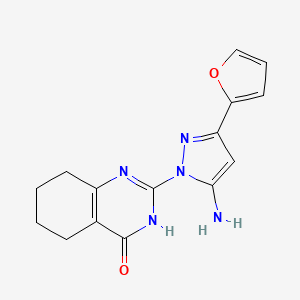

The molecular structure of “1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” consists of a benzene ring substituted with a bromo group, a dibromovinyl group, and a methyl group .Physical And Chemical Properties Analysis

“1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” has a molecular weight of 382.92 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Precursor for Organic Transformations : 1,2-Dibromobenzenes, closely related to 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene, are highly valuable in organic chemistry, particularly for reactions involving the formation of benzynes. They serve as intermediates in various syntheses through regioselective bromination and other processes (Diemer, Leroux, & Colobert, 2011).

Carbonylative Reactions : This compound undergoes palladium-catalyzed carbonylative reactions with carbon monoxide and phenol or alcohol, leading to the formation of 1-methylene-1H-indene-2-carboxylates. These reactions exhibit good functional group tolerance and high selectivity (Ye & Wu, 2011).

Application in Neurological Research : Interestingly, derivatives of 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene have been used in the development of probes for detecting beta-amyloid plaques in Alzheimer's disease. These derivatives demonstrate strong fluorescent labeling of plaques in postmortem brain sections and high binding affinity in vitro (Lee et al., 2001).

Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed reactions with arylboronic acid, producing functionalized 1-methylene-1H-indenes. This involves tandem Suzuki-Miyaura coupling and Heck reactions (Ye, Ren, & Wu, 2010).

Domino Reactions for Benzofuran Synthesis : It serves as a precursor in CuI-catalyzed domino processes for synthesizing 2,3-disubstituted benzofurans, a process involving intermolecular and intramolecular bond formations (Lu et al., 2007).

Thermochemistry and Structural Analysis

Thermochemical Studies : The compound contributes to the study of vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes. These studies are crucial for understanding the thermochemistry of such halogen-substituted compounds (Verevkin et al., 2015).

Spectroscopy and Crystal Structure Analysis : Spectroscopic and crystal structure analyses of bromo- and bromomethyl-substituted benzenes, including similar compounds, provide insights into molecular conformation and intermolecular interactions (Hamdouni, Boudjada, & Medjroubi, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-(2,2-dibromoethenyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPIUZDDGWGITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)

![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)

![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)